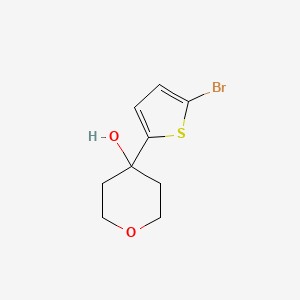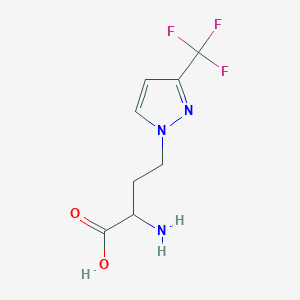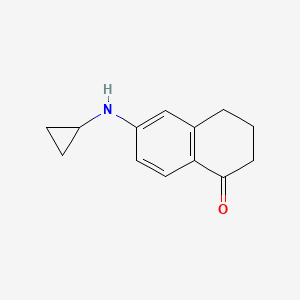
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a cyclopropylamino group attached to a tetrahydronaphthalenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Tetrahydronaphthalenone Core: The core structure can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the tetrahydronaphthalenone with cyclopropylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one: shares structural similarities with other tetrahydronaphthalenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its cyclopropylamino group, which can impart distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
6-(cyclopropylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H15NO/c15-13-3-1-2-9-8-11(6-7-12(9)13)14-10-4-5-10/h6-8,10,14H,1-5H2 |
InChIキー |
NGAGHRBUSCRTII-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)NC3CC3)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


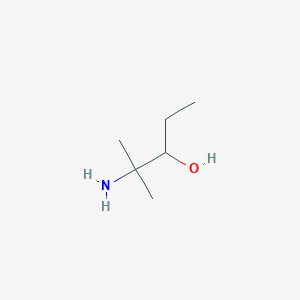
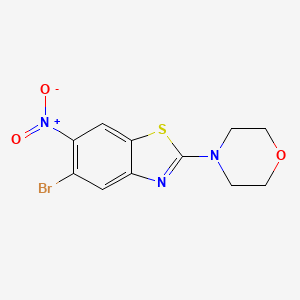
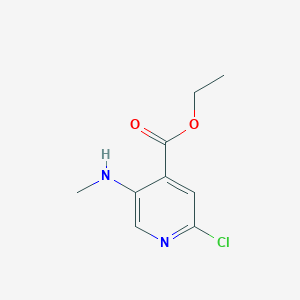
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
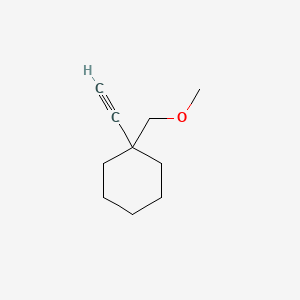
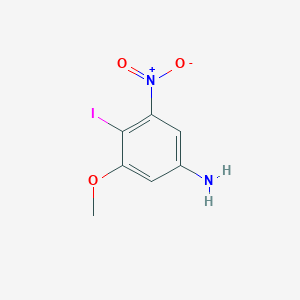
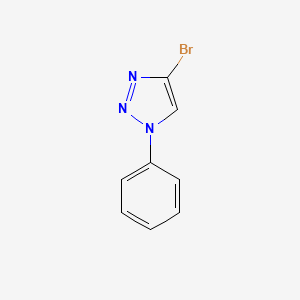

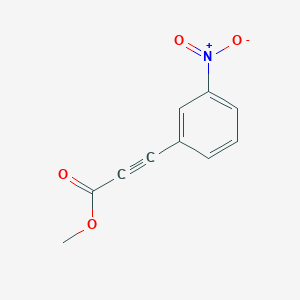
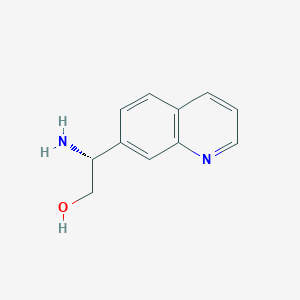
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)

